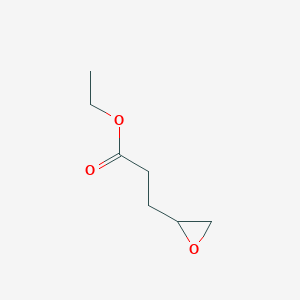
Oxiranepropanoic acid, ethyl ester
Vue d'ensemble
Description
Oxiranepropanoic acid, ethyl ester is a chemical compound with the molecular formula C7H12O3 . It is also known as 2-Oxiranepropanoic acid, ethyl ester .
Synthesis Analysis
The synthesis of esters like this compound often involves esterification reactions. Fischer esterification is a common method, but it faces limitations such as low conversion and high reaction time due to the establishment of equilibrium . Several approaches have been developed to improve the overall conversion and rate of reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a three-membered oxirane ring attached to a propanoic acid moiety, which is further esterified with an ethyl group .Chemical Reactions Analysis
Esters undergo various reactions, including hydrolysis, which is the reverse reaction to esterification . In this process, water is supplied as a byproduct . The kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids have been studied .Physical and Chemical Properties Analysis
Esters are polar molecules but they do not have a hydrogen atom attached directly to an oxygen atom, which means they cannot engage in intermolecular hydrogen bonding with one another. This results in considerably lower boiling points than their isomeric carboxylic acids counterparts .Applications De Recherche Scientifique
1. Biopolymers and Resins Production
Oxiranepropanoic acid, ethyl ester, is significant in the synthesis and characterization of biopolymers and resins. For example, the epoxidation of trimethylolpropane (TMP) ester with oxirane groups leads to materials useful as plasticizers, high stability biolubricants, and feedstock for producing bio-based polymers and resins (Yee, 2019).
2. Synthesis of Bioactive Compounds
This compound, plays a role in synthesizing various bioactive compounds. For instance, it has been used in synthesizing (R)-3-hydroxytetradecanoic acid, a component of bacterial endotoxins (Huang & Hollingsworth, 1998).
3. Organic Synthesis
In organic chemistry, this compound, is utilized in various syntheses, like producing 2-hydroxy-3-methyl-2-cyclopentenone and corylone from 2-ketoglutaric acid (Santos & Magalhães, 1991).
4. Neuroprotective and Antioxidant Activities
Ethyl ferulate, a derivative of this compound, exhibits neuroprotective and antioxidant activities. This compound shows potential for applications in the nutraceutical and pharmaceutical industries (Cunha et al., 2019).
5. Epoxidation of Fatty Acids
The compound is used in the epoxidation of fatty acids, contributing to the development of stable and efficient biolubricants and other industrial applications. Studies have shown its effectiveness in enhancing the thermal oxidative stabilities of fatty acid esters (Gan et al., 1995).
6. Biotransformation in Organic Synthesis
This compound, is also important in biotransformation processes in organic synthesis, particularly in preparing enantiomerically pure esters of cis- and trans-epoxysuccinic acid (Crout et al., 1993).
7. Biolubricants Production
It is instrumental in producing biolubricants, such as from fish oil residue, by transesterification with trimethylolpropane, showcasing its potential in sustainable and environmentally friendly industrial applications (Angulo et al., 2018).
Mécanisme D'action
Target of Action
Ethyl 3-(oxiran-2-yl)propanoate, also known as Oxiranepropanoic acid, ethyl ester, is a chiral epoxide . Chiral epoxides are valuable precursors in many chemical syntheses . The primary targets of this compound are the enzymes and reactants involved in these syntheses.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can undergo reactions such as deamination, reduction, tosylation, and epoxide formation . These reactions result in changes to the compound’s structure, enabling it to participate in further chemical processes.
Biochemical Pathways
The compound is involved in several biochemical pathways. It was traditionally synthesized from glutamic acid in four steps: deamination, reduction, tosylation, and epoxide formation . A safer and more sustainable chemo-enzymatic synthetic pathway has been proposed, involving lipase-mediated baeyer-villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .
Result of Action
The result of the compound’s action is the production of valuable precursors for various chemical syntheses. For example, it has been employed for the synthesis of many compounds such as elicitor, Streptrubin B, chiral β-3-substituted homopropargyl, thiobutyrolactone, γ-hydroxyesters, diol-γ or δ-lactones, keto-esters, and (+/−)-4-alkanolides .
Action Environment
The action, efficacy, and stability of Ethyl 3-(oxiran-2-yl)propanoate can be influenced by various environmental factors. These include the pH and temperature of the reaction environment, the presence of other reactants or catalysts, and the specific conditions of the chemical synthesis process. For instance, the proposed chemo-enzymatic synthetic pathway involves specific conditions such as lipase-mediated Baeyer-Villiger oxidation and palladium-catalyzed hydrogenation .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Ethyl 3-(oxiran-2-yl)propanoate plays a significant role in biochemical reactions, particularly in the synthesis of chiral molecules. This compound interacts with various enzymes, such as lipases, which catalyze the Baeyer-Villiger oxidation reaction. This reaction is crucial for converting ketones into esters or lactones, making Ethyl 3-(oxiran-2-yl)propanoate a valuable intermediate in the production of enantiopure compounds . Additionally, it interacts with palladium catalysts during hydrogenation reactions, further enhancing its utility in biochemical processes .
Cellular Effects
Ethyl 3-(oxiran-2-yl)propanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s epoxide group can react with nucleophiles within cells, leading to modifications in proteins and DNA. These interactions can alter cell signaling pathways and gene expression, potentially affecting cellular metabolism and function . For instance, the compound’s interaction with specific proteins can lead to changes in their activity, impacting various cellular processes .
Molecular Mechanism
The molecular mechanism of Ethyl 3-(oxiran-2-yl)propanoate involves its ability to form covalent bonds with biomolecules. The oxirane ring is highly reactive and can undergo nucleophilic attack by amino acids in proteins, leading to enzyme inhibition or activation . This reactivity allows the compound to modify the function of enzymes and other proteins, thereby influencing biochemical pathways. Additionally, Ethyl 3-(oxiran-2-yl)propanoate can affect gene expression by interacting with DNA and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(oxiran-2-yl)propanoate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or heat . Long-term studies have shown that Ethyl 3-(oxiran-2-yl)propanoate can have lasting effects on cellular function, including sustained changes in gene expression and protein activity . These temporal effects are important for understanding the compound’s behavior in biochemical experiments.
Dosage Effects in Animal Models
The effects of Ethyl 3-(oxiran-2-yl)propanoate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing the synthesis of specific biomolecules . At high doses, Ethyl 3-(oxiran-2-yl)propanoate can exhibit toxic effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical and pharmacological applications.
Metabolic Pathways
Ethyl 3-(oxiran-2-yl)propanoate is involved in several metabolic pathways, primarily those related to the synthesis of chiral molecules. The compound interacts with enzymes such as lipases and palladium catalysts, which facilitate its conversion into various metabolites . These metabolic pathways are essential for the production of enantiopure compounds, which are important in pharmaceutical and agrochemical industries . Additionally, Ethyl 3-(oxiran-2-yl)propanoate can influence metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, Ethyl 3-(oxiran-2-yl)propanoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions help to localize the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of Ethyl 3-(oxiran-2-yl)propanoate within cells is crucial for its activity and function, as it needs to reach its target biomolecules to be effective .
Subcellular Localization
Ethyl 3-(oxiran-2-yl)propanoate is localized to specific subcellular compartments, where it can interact with target biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . For example, Ethyl 3-(oxiran-2-yl)propanoate may be directed to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modify proteins and enzymes . This subcellular localization is essential for the compound’s biochemical activity and function.
Propriétés
IUPAC Name |
ethyl 3-(oxiran-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-9-7(8)4-3-6-5-10-6/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZSRRBSNGQXRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457511 | |
| Record name | Oxiranepropanoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73697-60-6 | |
| Record name | Oxiranepropanoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


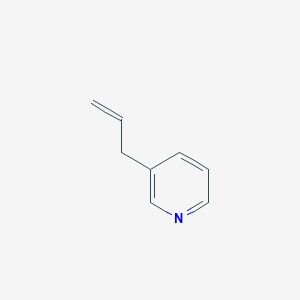
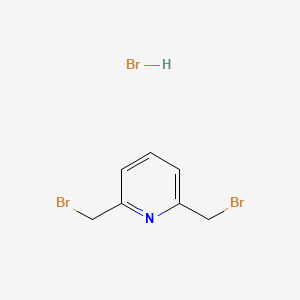
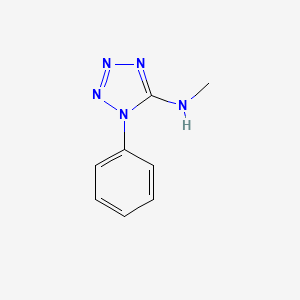
![1-[4-(Propan-2-yl)phenyl]propan-2-one](/img/structure/B3056645.png)



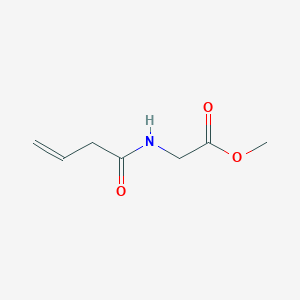


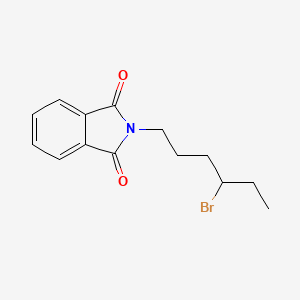

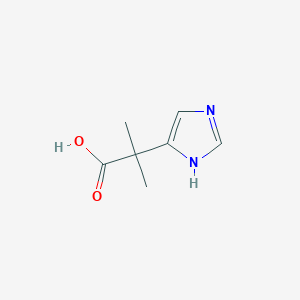
![Silane, [(4,6-dibromo-1,3-phenylene)di-2,1-ethynediyl]bis[trimethyl-](/img/structure/B3056658.png)
